molecular formula C11H18ClNO3S B2453193 2-Chloro-1-(2,2-dioxo-2lambda6-thia-9-azaspiro[4.5]decan-9-yl)propan-1-one CAS No. 2411252-89-4

2-Chloro-1-(2,2-dioxo-2lambda6-thia-9-azaspiro[4.5]decan-9-yl)propan-1-one

Cat. No. B2453193
CAS RN: 2411252-89-4
M. Wt: 279.78
InChI Key: FCSZTHICRCBCDE-UHFFFAOYSA-N
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Description

2-Chloro-1-(2,2-dioxo-2lambda6-thia-9-azaspiro[4.5]decan-9-yl)propan-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as SP-1 and belongs to the class of spirocyclic ketones.

Mechanism of Action

The mechanism of action of SP-1 is not fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes involved in various biological processes. For example, SP-1 has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
SP-1 has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of various bacterial and fungal strains, including drug-resistant strains. Studies have also shown that SP-1 can inhibit the replication of certain viruses, including HIV. Additionally, SP-1 has been found to have anticancer properties and can induce cell death in cancer cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of SP-1 is its broad range of biological activities. This makes it a promising candidate for the development of new therapeutics. However, one of the limitations of SP-1 is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of SP-1. One area of research is the development of new methods for synthesizing SP-1 with higher yields. Another area of research is the development of new therapeutic applications for SP-1, particularly in the areas of neurodegenerative diseases and cancer. Additionally, further studies are needed to fully understand the mechanism of action of SP-1 and its potential side effects.

Synthesis Methods

The synthesis of SP-1 involves the reaction of 2-aminothiophenol with ethyl acetoacetate in the presence of acetic acid. The resulting compound is then treated with chloroacetyl chloride to obtain SP-1. The yield of this method is reported to be around 60%.

Scientific Research Applications

SP-1 has been studied extensively for its potential therapeutic applications. It has been found to possess a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. Studies have also shown that SP-1 has neuroprotective effects and can enhance cognitive function.

properties

IUPAC Name

2-chloro-1-(2,2-dioxo-2λ6-thia-9-azaspiro[4.5]decan-9-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18ClNO3S/c1-9(12)10(14)13-5-2-3-11(7-13)4-6-17(15,16)8-11/h9H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCSZTHICRCBCDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC2(C1)CCS(=O)(=O)C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-Chloropropanoyl)-2lambda6-thia-7-azaspiro[4.5]decane-2,2-dione

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